N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
CAS No.:
Cat. No.: VC11331953
Molecular Formula: C20H23Cl2N3O2
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23Cl2N3O2 |
|---|---|
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)23-17-8-7-15(21)13-16(17)22/h3-8,13H,2,9-12,14H2,1H3,(H,23,26) |
| Standard InChI Key | BZMWVEQUEXYFBP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide. Its molecular formula is C₂₀H₂₁Cl₂N₃O₂, yielding a molecular weight of 424.31 g/mol. The structure comprises:
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A 2,4-dichlorophenyl group linked via an acetamide bridge.
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A piperazine ring substituted at the 1-position with a 2-ethoxyphenyl group.
Physicochemical Properties
Key physicochemical properties, inferred from structurally related compounds , include:
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (estimated) |
| LogP (Partition Coefficient) | 3.8 (predicted via computational models) |
| Solubility | Low in water; soluble in DMSO, ethanol |
| Stability | Stable under inert conditions; sensitive to hydrolysis |
The dichlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethoxy group moderates solubility through polar interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
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Formation of 1-(2-ethoxyphenyl)piperazine:
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Acetamide Bridge Construction:
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Purification:
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Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).
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Industrial-Scale Production Challenges
Industrial synthesis faces challenges in:
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Regioselectivity: Minimizing byproducts during piperazine substitution.
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Cost Efficiency: Sourcing high-purity 2-ethoxyphenyl precursors.
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Waste Management: Recycling solvents like DMF and dichloromethane.
*Estimated via molecular docking studies.
Applications in Drug Discovery
Neurological Disorders
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Anxiety/Depression: 5-HT₁A partial agonism could mirror buspirone-like effects.
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Neuropathic Pain: T-channel modulation may reduce neuronal hyperexcitability .
Cardiovascular Therapeutics
Future Research Directions
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